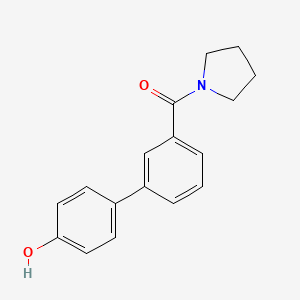

4-(3-Pyrrolidinylcarbonylphenyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

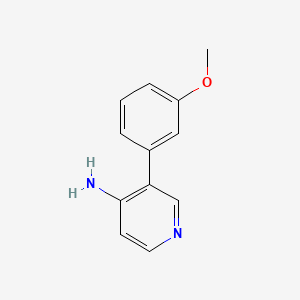

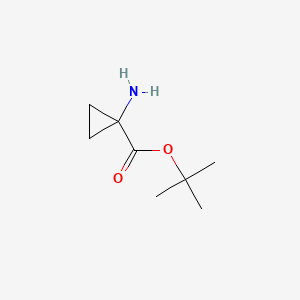

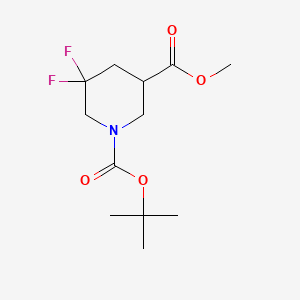

“4-(3-Pyrrolidinylcarbonylphenyl)phenol” is a chemical compound with the CAS Number: 1261947-62-9 and a molecular weight of 267.33 . It has a linear formula of C17H17NO2 . The compound is also known as 3’-(1-pyrrolidinylcarbonyl)[1,1’-biphenyl]-4-ol .

Synthesis Analysis

The synthesis of compounds similar to “4-(3-Pyrrolidinylcarbonylphenyl)phenol” often involves the use of corresponding anilines . For instance, substituted 4-phenoxy-phenols are prepared by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .Molecular Structure Analysis

The molecular structure of “4-(3-Pyrrolidinylcarbonylphenyl)phenol” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “4-(3-Pyrrolidinylcarbonylphenyl)phenol” and similar compounds often involve the pyrrolidine ring. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized .Applications De Recherche Scientifique

Pharmacological Review and Biological Activities

Phenolic compounds, such as Chlorogenic Acid (CGA) and others, have been widely studied for their diverse biological and pharmacological effects. CGA, for example, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and anti-hypertensive activities. It is speculated that CGA and similar phenolic acids play crucial roles in lipid and glucose metabolism regulation, potentially treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These compounds cause hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries. The hypocholesterolemic influence of CGA may result from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

Protein–Phenolic Interactions

Polyphenols form complexes with proteins, leading to changes in structural, functional, and nutritional properties of both compounds. These interactions are influenced by temperature, pH, protein type and concentration, and the structure of phenolic compounds. While the exact mechanism of how proteins influence polyphenols is still unknown, studies have shown that protein solubility decreases, and thermal stability might improve as a result of these interactions. Proteins significantly decrease the antioxidant capacity of polyphenols, but results vary due to differences in analytical techniques (Ozdal, Çapanoğlu, & Altay, 2013).

Potential Biological Activity of Phenolic Compounds

Phenolic compounds' potential biological activity extends to preventing plant cell malignancy by regulating phytohormones, thereby reducing plant over-growth rate and tumor development. Polyphenols can modulate lipid metabolism and glucose, offering therapeutic roles in treating metabolic related disorders. These compounds also possess antibacterial, antiviral, anti-microbial, and CNS stimulatory activities, contributing to their wide range of pharmacological applications (Rasouli et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “4-(3-Pyrrolidinylcarbonylphenyl)phenol” is not available, phenolic compounds like it are known to be potent proteolytic agents . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-16-8-6-13(7-9-16)14-4-3-5-15(12-14)17(20)18-10-1-2-11-18/h3-9,12,19H,1-2,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZKZWSRHPUYMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683637 |

Source

|

| Record name | (4'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Pyrrolidinylcarbonylphenyl)phenol | |

CAS RN |

1261947-62-9 |

Source

|

| Record name | (4'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.